molecular formula C19H28N2O3 B1249000 Benzastatin D

Benzastatin D

Cat. No. B1249000
M. Wt: 332.4 g/mol
InChI Key: HUGKMANAUQJUGU-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzastatin D is a natural product found in Streptomyces nitrosporeus with data available.

Scientific Research Applications

Antiviral Activity Analysis

Benzastatin D, a dechlorinated derivative of Benzastatin C, was found not to exhibit any antiviral activity, in contrast to Benzastatin C which showed activity against herpes simplex virus and vesicular stomatitis virus. This indicates the importance of the chlorine moiety in Benzastatin C for its antiviral properties (Lee, Yoo, & Kim, 2007).

Structural Characteristics

Benzastatins A, B, C, and D are identified as free radical scavengers with unique structures. Benzastatins C and D, in particular, contain a tetrahydroquinoline unit, distinguishing them from other fungal metabolites (Kim, Kim, & Yoo, 1996).

Biosynthetic Pathway

Research on Benzastatin biosynthesis highlighted the role of a cytochrome P450 enzyme (BezE) in the cyclization of geranylated p-acetoxyaminobenzoic acids. This process is essential for forming the indoline and tetrahydroquinoline scaffolds of Benzastatins, including Benzastatin D (Tsutsumi et al., 2018).

Free Radical Scavenging Activity

Benzastatins C and D demonstrated inhibitory activity against lipid peroxidation and glutamate toxicity in cell assays, highlighting their potential as free radical scavengers (Kim et al., 1996).

Neuronal Cell Protection

While not directly involving Benzastatin D, related compounds such as Benzastatins E, F, and G, isolated from the same Streptomyces nitrosporeus culture, were found to have neuronal cell-protecting activity, which could imply similar potential in Benzastatin D (Kim et al., 1997).

properties

Product Name

Benzastatin D

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

(2R,3R)-2-(3,4-dimethylpent-3-enyl)-3-hydroxy-2-(methoxymethyl)-3,4-dihydro-1H-quinoline-6-carboxamide

InChI

InChI=1S/C19H28N2O3/c1-12(2)13(3)7-8-19(11-24-4)17(22)10-15-9-14(18(20)23)5-6-16(15)21-19/h5-6,9,17,21-22H,7-8,10-11H2,1-4H3,(H2,20,23)/t17-,19-/m1/s1

InChI Key

HUGKMANAUQJUGU-IEBWSBKVSA-N

Isomeric SMILES

CC(=C(C)CC[C@]1([C@@H](CC2=C(N1)C=CC(=C2)C(=O)N)O)COC)C

Canonical SMILES

CC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)N)O)COC)C

synonyms

benzastatin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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